

An In-depth Technical Guide to Tristearin (CAS Number: 555-43-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tristearin** (CAS 555-43-1), a triglyceride of significant interest in pharmaceutical sciences and material engineering. This document details its physicochemical properties, spectroscopic data, and toxicological profile. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, with a particular focus on its application in drug delivery systems.

Physicochemical and Spectroscopic Data

Tristearin, also known as glyceryl tristearate, is the triglyceride formed from one molecule of glycerol and three molecules of stearic acid.[1] It is a white, odorless powder commonly found in animal and vegetable fats.[2]

Physicochemical Properties

The key physicochemical properties of **tristearin** are summarized in the table below, providing essential data for its handling, formulation, and application.



Property	Value	References	
Molecular Formula	C57H110O6 [2]		
Molecular Weight	891.48 g/mol	[2]	
Appearance	White powder or colorless crystals [2]		
Odor	Odorless	[2]	
Melting Point	55 °C (α-form), 64.5 °C (β'-form), 73 °C (β-form)	[2]	
Boiling Point	260 °C	[3]	
Density	0.8559 g/cm³ at 90 °C	[2]	
Solubility	Insoluble in water; Soluble in benzene, chloroform, and hot ethanol.	[2]	
Vapor Pressure	5.4×10^{-17} mm Hg at 25 °C (Estimated)		
LogP	24 (Estimated)	[2]	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **tristearin**. The following tables summarize its key spectral features.

Table 1.2.1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Assignment	References
5.27	m	CH ₂ -CH-CH ₂ (glycerol backbone)	[2]
4.29, 4.15	dd	CH ₂ -O-C=O (glycerol backbone)	[2]
2.32	t	α-CH ₂ (next to C=O)	[2]
1.62	quint	β-CH ₂	[2]
1.25	s (br)	-(CH2)14-	[2]
0.88	t	CH₃	[2]

Table 1.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)	Assignment	References
173.3, 172.9	C=O (ester)	[2]
68.9	CH ₂ -CH-CH ₂ (glycerol backbone)	[2]
62.1	CH ₂ -O-C=O (glycerol backbone)	[2]
34.2, 34.0	α-CH ₂	[2]
31.9	-(CH ₂)n-	[2]
29.7 - 29.1	-(CH ₂)n-	[2]
24.9	-(CH ₂)n-	[2]
22.7	-(CH ₂)n-	[2]
14.1	СН₃	[2]

Table 1.2.3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment	References
2917, 2849	C-H stretching (alkane)	[4]
1745	C=O stretching (ester)	[4][5]
1465	C-H bending (alkane)	[4]
1160	C-O stretching (ester)	[5]

Table 1.2.4: Mass Spectrometry Data (EI-MS)

m/z	Interpretation	References
890	[M]+ (Molecular Ion)	[2]
607	[M - C17H35COO]+	[2]
341	[C17H35COOCH2CH(OCOC17H 35)]+	[2]
267	[C17H35CO]+	[2]

Toxicology and Safety Assessment

Tristearin is generally considered safe for use in cosmetics and as a food additive.[6] The following table summarizes key toxicological data.



Endpoint	Result	Species	References
Acute Oral Toxicity (LD50)	> 20,000 mg/kg	Rat	[2]
Skin Irritation	Not a significant irritant	Rabbit	[6]
Skin Sensitization	Negative in repeated- insult patch tests	Human	[6][7]
Eye Irritation	Transient, mild to moderate irritation at 0.32% in a commercial product	Human	[6]
Genotoxicity (Ames Test)	Not mutagenic with or without metabolic activation	S. typhimurium	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analysis, and application of **tristearin** in drug delivery.

Synthesis of Tristearin via Esterification

This protocol describes the laboratory-scale synthesis of **tristearin** from glycerol and stearic acid.

Materials:

- Glycerol (1.0 eq)
- Stearic Acid (3.3 eq)
- p-Toluenesulfonic acid (p-TSA) (0.1 eq) as catalyst
- Toluene



- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane
- Ethanol

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Melting point apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, stearic acid, p-toluenesulfonic acid, and toluene.
- Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected (typically 4-6 hours).
- Cool the reaction mixture to room temperature.



- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- · Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **tristearin**.

Purification of Tristearin by Recrystallization

This protocol details the purification of crude **tristearin**.

Procedure:

- Dissolve the crude tristearin in a minimal amount of hot hexane.
- If any insoluble impurities are present, perform a hot gravity filtration.
- Allow the hot solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified tristearin crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals under vacuum to a constant weight.
- Determine the melting point of the purified **tristearin** to assess its purity.

Preparation of Tristearin-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the solvent emulsification-evaporation method, a common technique for encapsulating lipophilic drugs.

Materials:

Tristearin



- Drug to be encapsulated
- Lecithin (as a co-surfactant)
- Poloxamer 188 (as a surfactant)
- Dichloromethane (organic solvent)
- Deionized water

Equipment:

- · High-speed homogenizer
- · Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve **tristearin** and the lipophilic drug in dichloromethane.
- In a separate beaker, dissolve lecithin and Poloxamer 188 in deionized water to form the aqueous phase.
- Heat both the organic and aqueous phases to a temperature above the melting point of tristearin (e.g., 75 °C).
- Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
- Continue stirring the emulsion at a lower speed on a magnetic stirrer and allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.
- As the organic solvent is removed, the tristearin precipitates, forming solid lipid nanoparticles.
- Cool the SLN dispersion to room temperature.



In Vitro Drug Release Study using Dialysis Bag Method

This protocol outlines a common method for assessing the release of a drug from SLNs.

Equipment:

- Dialysis bags (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)
- Beakers
- Magnetic stirrer
- Thermostatically controlled water bath
- UV-Vis spectrophotometer or HPLC system for drug quantification

Procedure:

- Hydrate the dialysis bag according to the manufacturer's instructions.
- Place a known volume of the drug-loaded SLN dispersion into the dialysis bag and seal it.
- Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with gentle stirring.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released over time.

Quantitative Analysis of Tristearin by HPLC-ELSD

This protocol provides a method for the quantitative analysis of **tristearin** using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).



Instrumentation and Conditions:

- HPLC System: With a gradient pump, autosampler, and column oven.
- Detector: Evaporative Light Scattering Detector (ELSD).
- Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 μm).
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Dichloromethane
- Gradient: A suitable gradient to elute the triglyceride (e.g., start with a high percentage of A, and gradually increase B).
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- ELSD Nebulizer Temperature: 40 °C
- ELSD Evaporator Temperature: 60 °C
- Gas Flow Rate: 1.5 L/min (Nitrogen)

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **tristearin** in a suitable solvent (e.g., chloroform/methanol mixture) at known concentrations.
- Sample Preparation: Dissolve a known weight of the sample containing **tristearin** in the same solvent as the standards.
- Calibration Curve: Inject the standard solutions into the HPLC system and construct a
 calibration curve by plotting the logarithm of the peak area versus the logarithm of the
 concentration.



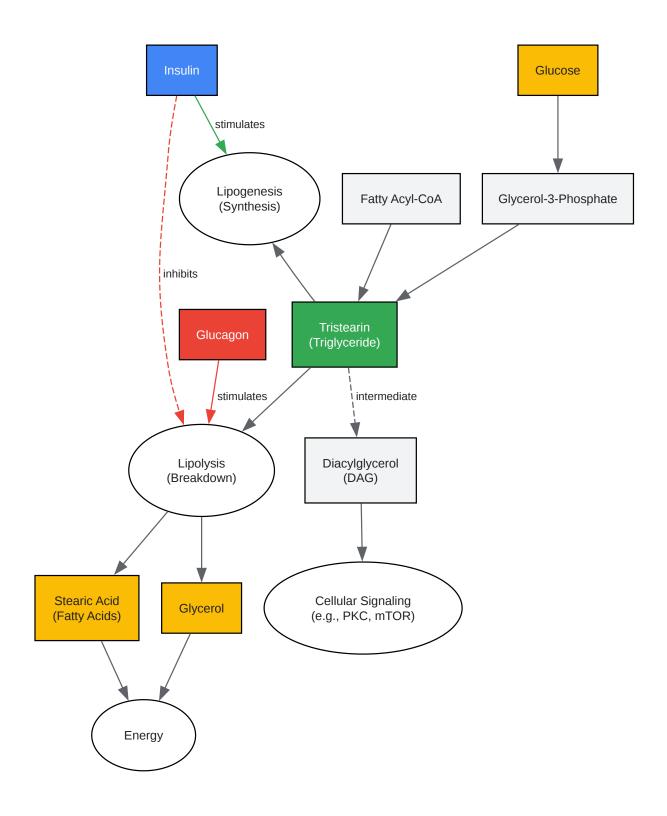
- Sample Analysis: Inject the sample solution and determine the peak area corresponding to tristearin.
- Quantification: Calculate the concentration of tristearin in the sample using the calibration curve.

Signaling Pathways and Metabolic Fate

Tristearin, as a triglyceride, is primarily involved in lipid metabolism. Upon ingestion, it is hydrolyzed in the gastrointestinal tract by lipases into glycerol and stearic acid. These components are then absorbed by enterocytes and re-esterified to form triglycerides, which are packaged into chylomicrons for transport in the lymph and blood.

The metabolic fate of the absorbed fatty acids and glycerol is tightly regulated by hormonal signals, primarily insulin and glucagon. These hormones influence key enzymes involved in triglyceride synthesis (lipogenesis) and breakdown (lipolysis).[8] The intermediates of these pathways, such as diacylglycerol (DAG) and phosphatidic acid (PA), can also act as signaling molecules, influencing pathways like the protein kinase C (PKC) and mammalian target of rapamycin (mTOR) pathways.[9]





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Caption: Overview of **Tristearin** Metabolism and Signaling.



Experimental and Logical Workflows

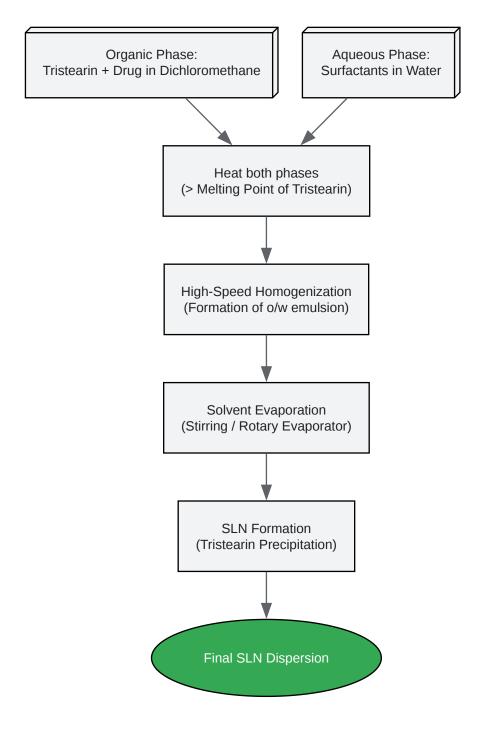
The following diagrams illustrate the workflows for key experimental procedures and logical relationships discussed in this guide.



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Caption: Workflow for the Synthesis and Purification of **Tristearin**.

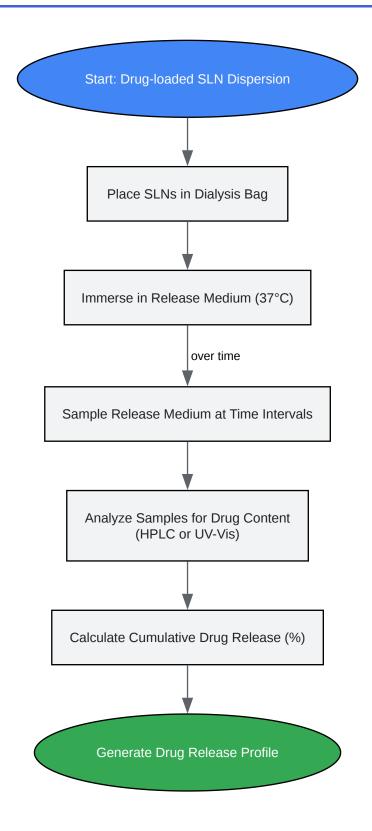




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Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.





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Caption: Workflow for In Vitro Drug Release Testing.



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